Cannabidivarinic acid

Beschreibung

Eigenschaften

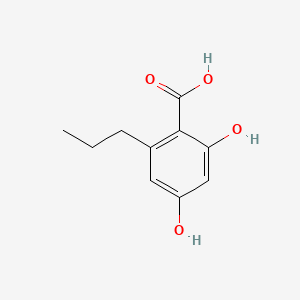

IUPAC Name |

2,4-dihydroxy-6-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-3-6-4-7(11)5-8(12)9(6)10(13)14/h4-5,11-12H,2-3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVVNGIVVYEIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=CC(=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197022 | |

| Record name | 2,4-Dihydroxy-6-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-50-0 | |

| Record name | 2,4-Dihydroxy-6-propylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxy-6-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Cannabidivarinic Acid (CBDVA) from Cannabis sativa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidivarinic acid (CBDVA) is a naturally occurring, non-psychoactive cannabinoid found in Cannabis sativa. As the acidic precursor to cannabidivarin (B1668262) (CBDV), CBDVA is gaining significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, anti-nausea, and anticonvulsant properties.[1] This technical guide provides an in-depth overview of the discovery of CBDVA, its biosynthetic pathway, and detailed methodologies for its extraction, isolation, and quantification from Cannabis sativa. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of minor cannabinoids.

Introduction: The Emergence of a Minor Cannabinoid

The scientific exploration of Cannabis sativa has historically focused on its most abundant constituents, primarily ∆⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD). However, with advancements in analytical techniques, attention is increasingly shifting towards the so-called "minor" cannabinoids, which, despite their lower concentrations, may possess unique and potent pharmacological activities. This compound (CBDVA) is one such compound that has emerged from relative obscurity.

First identified in 1977 by Japanese researchers, CBDVA is the carboxylic acid precursor to cannabidivarin (CBDV).[2][3] Like other acidic cannabinoids, CBDVA is synthesized in the trichomes of the cannabis plant and can be decarboxylated into its neutral counterpart, CBDV, through exposure to heat or light.[1][2] The distinct molecular structure of CBDVA, characterized by a propyl side chain instead of the pentyl chain found in cannabidiolic acid (CBDA), is responsible for its unique biological interactions.[2]

Biosynthesis of this compound

The biosynthesis of CBDVA is a complex enzymatic process that occurs within the glandular trichomes of the Cannabis sativa plant. The pathway begins with the convergence of the polyketide and the methylerythritol 4-phosphate (MEP) pathways.

The key precursors for the formation of varin-type cannabinoids, including CBDVA, are divarinic acid (DVA) and geranyl pyrophosphate (GPP).[4] Divarinic acid is formed from butyl-CoA through the action of polyketide synthase enzymes.[4] Geranyl pyrophosphate is synthesized via the MEP pathway.

The enzyme cannabigerovarinic acid synthase (CBGVAS) catalyzes the condensation of divarinic acid and geranyl pyrophosphate to form cannabigerovarinic acid (CBGVA).[4][5] CBGVA serves as the central precursor for the various varin-type cannabinoids.[5] Subsequently, the enzyme cannabidiolic acid synthase (CBDAS) facilitates the oxidative cyclization of CBGVA to yield this compound (CBDVA).[4]

Quantitative Data on CBDVA in Cannabis sativa

The concentration of CBDVA in Cannabis sativa can vary significantly depending on the cultivar (chemotype), growing conditions, and the part of the plant being analyzed. Generally, CBDVA is present in much lower concentrations than the major cannabinoids like THCA and CBDA.

Table 1: Concentration of CBDVA in Different Cannabis sativa Cultivars

| Cultivar/Chemotype | Plant Part | CBDVA Concentration (% w/w) | Analytical Method | Reference |

| High-CBDVA Genotype | Flower | 0.20 | HPLC-UV | [6] |

| Low-CBDVA Genotype | Flower | 0.02 | HPLC-UV | [6] |

| "Amnesia S5" | Inflorescence | 0.03 | LC-HRMS | [7] |

| "Lebi 2" | Inflorescence | 0.03 | LC-HRMS | [7] |

| Commercial Cultivars | Vegetative Shoots | 0.0006 - 0.012 (µg/g FW) | HPLC | [4] |

Table 2: Yield and Purity of Cannabinoids from Extraction and Purification Processes

| Cannabinoid | Starting Material | Extraction Method | Purification Method | Yield (%) | Purity (%) | Reference |

| CBDA | Hemp Extract | Supercritical CO2 | Centrifugal Partition Chromatography | >85 | >95 | Not specified in snippet |

| CBD | Hemp Inflorescences | Supercritical CO2 | Sequential Chromatography & Crystallization | 52 | >99 | [8] |

| THCA | Cannabis Extract | Not specified | Flash Chromatography (Normal Phase) | 34.6 | 99.8 | Not specified in snippet |

| THCA | Cannabis Extract | Not specified | Flash Chromatography (Reversed-Phase) | 17 | 98.8 | Not specified in snippet |

Note: Data specifically detailing the yield and purity of isolated CBDVA is limited in the currently available literature. The data for other cannabinoids is provided for comparative context.

Experimental Protocols

Extraction of Cannabinoids from Cannabis sativa

This protocol describes a general method for the extraction of cannabinoids, including CBDVA, from dried Cannabis sativa plant material.

Materials:

-

Dried and ground Cannabis sativa flower or biomass

-

Ethanol (B145695) (96% or higher), chilled to -20°C

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Combine the dried, ground cannabis material with chilled ethanol in a 1:10 (w/v) ratio in a suitable container.

-

Agitate the mixture for 1 hour at a low temperature to facilitate the extraction of cannabinoids while minimizing the co-extraction of chlorophyll (B73375) and waxes.

-

Filter the mixture through a Buchner funnel under vacuum to separate the ethanolic extract from the plant material.

-

Wash the plant material with a small volume of chilled ethanol to recover any remaining cannabinoids.

-

Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C to prevent decarboxylation of the acidic cannabinoids.

-

The resulting crude extract can then be subjected to further purification.

Isolation and Purification of CBDVA by Flash Chromatography

Materials:

-

Crude cannabis extract

-

Silica (B1680970) gel for normal-phase chromatography or C18 silica for reversed-phase chromatography

-

Flash chromatography system with a UV detector

-

Solvents for mobile phase (e.g., n-hexane, ethyl acetate (B1210297) for normal-phase; methanol (B129727), water, formic acid for reversed-phase)

-

Collection tubes

Procedure:

-

Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

-

Column Packing: Pack a flash chromatography column with the appropriate stationary phase (silica gel or C18).

-

Equilibration: Equilibrate the column with the initial mobile phase.

-

Loading: Load the dissolved extract onto the column.

-

Elution (Reversed-Phase Example):

-

Begin elution with a mobile phase of methanol and water with 0.1% formic acid (e.g., 70:30 v/v).

-

Gradually increase the proportion of methanol to elute compounds of increasing polarity.

-

Monitor the eluent using a UV detector at a wavelength of approximately 225 nm.[4]

-

Collect fractions based on the chromatogram peaks. CBDVA is expected to elute in the acidic cannabinoid fraction.

-

-

Fraction Analysis: Analyze the collected fractions using an analytical technique such as HPLC-UV or LC-MS to identify the fractions containing CBDVA.

-

Pooling and Evaporation: Pool the fractions containing pure CBDVA and evaporate the solvent under reduced pressure to obtain the isolated compound.

Quantification of CBDVA by HPLC-UV

This protocol outlines a method for the quantitative analysis of CBDVA in cannabis extracts.

Materials:

-

Cannabis extract

-

CBDVA analytical standard

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase: Acetonitrile (B52724) and water with 0.1% formic acid

-

Volumetric flasks and pipettes

Procedure:

-

Standard Preparation: Prepare a stock solution of the CBDVA analytical standard in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Accurately weigh a portion of the cannabis extract and dissolve it in a known volume of methanol. Filter the solution through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 analytical column

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 70% acetonitrile and increase to 95% over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 225 nm[4]

-

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area of the CBDVA standard against its concentration. Determine the concentration of CBDVA in the sample by comparing its peak area to the calibration curve.

Visualizations

Conclusion

This compound represents a promising area of cannabinoid research. Understanding its biosynthesis and developing robust methods for its isolation and quantification are critical steps towards unlocking its full therapeutic potential. While the isolation of minor cannabinoids like CBDVA can be challenging due to their low abundance, the application of modern chromatographic techniques offers a viable path to obtaining high-purity material for further investigation. This guide provides a foundational framework for researchers to build upon as the scientific community continues to explore the diverse chemical landscape of Cannabis sativa.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative analysis of cannabinoids from Cannabis sativa using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused produc… [ouci.dntb.gov.ua]

- 6. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beyond Δ9-tetrahydrocannabinol and cannabidiol: chemical differentiation of cannabis varieties applying targeted and untargeted analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From Hemp to CBD Crystals: A Scaled-Up Procedure for the Selective Extraction, Isolation, and Purification of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis Pathway of Cannabidivarinic Acid (CBDVA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Cannabidivarinic Acid (CBDVA), a propyl homolog of Cannabidiolic Acid (CBDA). Found as a minor cannabinoid in Cannabis sativa, CBDVA is the acidic precursor to the pharmacologically relevant compound Cannabidivarin (CBDV). Understanding its synthesis is crucial for metabolic engineering, synthetic biology applications, and the development of novel therapeutics. This document details the enzymatic steps, precursor molecules, and relevant methodologies used to elucidate this pathway.

Core Biosynthesis Pathway

The biosynthesis of CBDVA is a multi-step enzymatic process that originates from primary metabolic precursors. The pathway can be divided into three principal stages: the formation of the polyketide moiety (divarinic acid), the synthesis of the central precursor (cannabigerovarinic acid), and the final oxidative cyclization to yield CBDVA.

Stage 1: Formation of Divarinic Acid (DA)

The pathway begins with precursors from fatty acid biosynthesis.[1] Specifically, butyl-CoA serves as the starter unit for the propyl cannabinoid series.[1][2] A Type III polyketide synthase (PKS) enzyme catalyzes the sequential condensation of one molecule of butyl-CoA with three molecules of malonyl-CoA.[3] This reaction forms a linear polyketide intermediate. Subsequently, this intermediate undergoes an intramolecular aldol (B89426) condensation reaction, which is catalyzed by the enzyme olivetolic acid cyclase (OAC), to produce divarinic acid (DA).[3][4]

Stage 2: Formation of Cannabigerovarinic Acid (CBGVA)

Divarinic acid is the aromatic precursor that is prenylated to form the first cannabinoid acid in this pathway. The enzyme geranylpyrophosphate:divarinate geranyltransferase, a type of aromatic prenyltransferase, catalyzes the attachment of a geranyl group from geranyl diphosphate (B83284) (GPP) to the divarinic acid molecule.[5][6] GPP itself is synthesized via the methylerythritol 4-phosphate (MEP) pathway.[1] The product of this key reaction is cannabigerovarinic acid (CBGVA), which is the central precursor for all varin-type cannabinoids.[2][7][8] The same synthase enzyme that produces cannabigerolic acid (CBGA) from olivetolic acid is responsible for this conversion, demonstrating substrate promiscuity.[1]

Stage 3: Oxidative Cyclization to this compound (CBDVA)

In the final and determinative step, the central precursor CBGVA is converted into CBDVA through an oxidative cyclization of its monoterpene moiety.[2] This reaction is catalyzed by the enzyme Cannabidiolic acid synthase (CBDAS).[2][9] CBDAS is a flavinylated oxidase that facilitates the stereospecific cyclization required to form the characteristic structure of CBDVA.[10] The same enzyme is responsible for converting CBGA to CBDA, indicating that the final product is determined by the structure of the precursor (CBGVA vs. CBGA) available to the enzyme.[7]

Visualization of the CBDVA Biosynthesis Pathway

Quantitative Data from Heterologous Production

While kinetic data for individual enzymatic steps in Cannabis sativa is scarce, significant progress has been made in producing CBDVA and related cannabinoids in heterologous systems, such as the yeast Saccharomyces cerevisiae. These studies provide valuable quantitative benchmarks for pathway efficiency and optimization.

| Compound | Host Organism | Precursor(s) | Titer / Yield | Reference |

| This compound (CBDVA) | Saccharomyces cerevisiae | Butanoic Acid | 6.0 µg/L | [11] |

| Δ⁹-Tetrahydrocannabivarinic Acid (THCVA) | Saccharomyces cerevisiae | Butanoic Acid | 4.8 mg/L | [11] |

| Olivetolic Acid (OA) | Yarrowia lipolytica | Hexanoic Acid | 9.18 mg/L | [12][13] |

Experimental Protocols and Methodologies

The elucidation of the CBDVA biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. The following sections describe the general methodologies for the key experiments involved.

Heterologous Expression of Biosynthetic Enzymes

To study individual enzymes in isolation, genes from C. sativa are cloned and expressed in a heterologous host system that does not produce cannabinoids.

Objective: To produce and purify active cannabinoid synthase enzymes (e.g., CBDAS) for in vitro characterization.

General Protocol:

-

Gene Cloning: The coding sequence for the target enzyme (e.g., CBDAS) is amplified from C. sativa cDNA via PCR.

-

Vector Construction: The amplified gene is cloned into an appropriate expression vector suitable for the chosen host (e.g., E. coli, Pichia pastoris, or insect cells). The vector often includes an affinity tag (e.g., His-tag) to facilitate purification.

-

Host Transformation: The expression vector is transformed into the host cells.

-

Protein Expression: Host cells are cultured under conditions that induce the expression of the recombinant protein.

-

Purification: Cells are harvested and lysed. The target enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Verification: The purity and identity of the enzyme are confirmed using SDS-PAGE and Western blot analysis.[14]

In Vitro Enzyme Assays

Once purified, recombinant enzymes are used in controlled in vitro reactions to confirm their function and substrate specificity.

Objective: To demonstrate the conversion of CBGVA to CBDVA by the CBDAS enzyme.

General Protocol:

-

Reaction Setup: A reaction mixture is prepared in a suitable buffer (pH can influence product specificity).[15] The mixture contains the purified CBDAS enzyme and the substrate, CBGVA.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: The reaction is stopped, typically by adding an organic solvent (e.g., ethyl acetate (B1210297) or methanol) which also serves to extract the cannabinoids.

-

Sample Preparation: The organic layer is separated, evaporated to dryness, and the residue is redissolved in a solvent compatible with the analytical method (e.g., methanol).

-

Analysis: The products are analyzed and quantified using HPLC or LC-MS.[2]

Analytical Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for separating, identifying, and quantifying cannabinoids.

Objective: To identify and quantify the CBDVA produced in an enzyme assay or extracted from plant material.

General Protocol:

-

Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV detector is used.

-

Mobile Phase: A gradient elution is typically performed using a mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: Cannabinoids are monitored at a specific UV wavelength, often around 225 nm.[2]

-

Identification: The retention time of the product peak is compared to that of a certified CBDVA analytical standard.

-

Quantification: A calibration curve is generated using known concentrations of the analytical standard. The concentration of CBDVA in the sample is determined by comparing its peak area to the calibration curve.

Visualization of Experimental Workflow

References

- 1. trichomeanalytical.com [trichomeanalytical.com]

- 2. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thegreennurseeducator.com [thegreennurseeducator.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. vaping360.com [vaping360.com]

- 8. secretnature.com [secretnature.com]

- 9. researchgate.net [researchgate.net]

- 10. Cannabidiolic-acid synthase, the chemotype-determining enzyme in the fiber-type Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Biosynthesis of cannabinoid precursor olivetolic acid in genetically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. biorxiv.org [biorxiv.org]

The Interaction of Cannabidivarinic Acid (CBDVA) with the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidivarinic acid (CBDVA) is a naturally occurring cannabinoid acid found in the Cannabis sativa plant and serves as the acidic precursor to the non-psychoactive phytocannabinoid cannabidivarin (B1668262) (CBDV). While research into the therapeutic potential of major cannabinoids like THC and CBD has been extensive, the pharmacological profile of minor cannabinoids, including their acidic forms, is an emerging area of significant interest. This technical guide provides a comprehensive overview of the current understanding of CBDVA's interaction with the endocannabinoid system (ECS). It synthesizes available quantitative data, details relevant experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows. The evidence suggests that CBDVA's engagement with the ECS is likely multifaceted, extending beyond the classical cannabinoid receptors to include other key regulatory proteins. This document aims to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic utility of CBDVA.

Introduction to the Endocannabinoid System

The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a crucial role in maintaining physiological homeostasis. It is comprised of three primary components:

-

Endocannabinoids: Endogenously produced lipid-based neurotransmitters, with the most well-studied being anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).

-

Cannabinoid Receptors: G protein-coupled receptors (GPCRs) that are activated by endocannabinoids and phytocannabinoids. The two primary cannabinoid receptors are the CB1 and CB2 receptors.

-

Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids, principally fatty acid amide hydrolase (FAAH) which degrades AEA, and monoacylglycerol lipase (B570770) (MAGL) which degrades 2-AG.

Beyond these core components, the "expanded ECS" or "endocannabinoidome" includes other receptors, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and the orphan G protein-coupled receptor 55 (GPR55), which are also modulated by cannabinoids.

CBDVA Interaction with Core ECS Components

Direct quantitative data on the binding affinity and functional activity of CBDVA at the primary cannabinoid receptors and its effect on the key metabolic enzymes of the ECS is limited in the current scientific literature. However, inferences can be drawn from studies on its decarboxylated analogue, CBDV, and other cannabinoid acids.

Cannabinoid Receptors: CB1 and CB2

Available research indicates that CBDV, the neutral counterpart to CBDVA, exhibits a low binding affinity for both CB1 and CB2 receptors.[1] This suggests that CBDVA is unlikely to be a potent direct agonist or antagonist at these sites. It is more likely to act as a modulator of the endocannabinoid system through other mechanisms rather than direct engagement with the orthosteric sites of CB1 and CB2 receptors.[1]

Table 1: Comparative Binding Affinities (Ki) of Various Cannabinoids at CB1 and CB2 Receptors

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Reference |

| Δ⁹-THC | 25.1 | 35.2 | [2] |

| Anandamide (AEA) | 239.2 | 439.5 | [2] |

| CBDV | >10,000 | >10,000 | Inferred from[1] |

| CBDVA | Data Not Available | Data Not Available |

Note: The binding affinity of CBDV is reported to be low, with specific Ki values often not determined due to weak interaction.

Endocannabinoid Metabolic Enzymes: FAAH and MAGL

The potential for CBDVA to inhibit the primary enzymes responsible for endocannabinoid degradation, FAAH and MAGL, remains an area for further investigation. Inhibition of these enzymes would lead to an increase in the endogenous levels of anandamide and 2-AG, respectively, thereby indirectly modulating cannabinoid receptor activity. While there is a lack of specific IC50 values for CBDVA, studies on other cannabinoids provide a rationale for investigating this potential mechanism of action.

Table 2: Comparative Inhibition (IC50) of FAAH and MAGL by Cannabinoids

| Compound | FAAH IC50 (µM) | MAGL IC50 (µM) | Reference |

| JZL195 (Dual Inhibitor) | ~0.008 (human) | ~0.004 (human) | [3] |

| Arachidonoyl serinol | >100 | 73 | [4] |

| CBDVA | Data Not Available | Data Not Available |

CBDVA Interaction with the Expanded Endocannabinoidome

Evidence suggests that the pharmacological activity of many non-psychoactive cannabinoids, including likely CBDVA, is mediated through interactions with targets beyond the classical CB1 and CB2 receptors.

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel that plays a critical role in the detection and modulation of pain and inflammation. Several cannabinoids, including endocannabinoids and phytocannabinoids, have been shown to activate and subsequently desensitize TRPV1 channels.[5][6] Studies on various cannabinoids suggest that CBDVA is a likely candidate for TRPV1 agonism.[5]

Table 3: Functional Activity (EC50) of Cannabinoids at TRPV1

| Compound | TRPV1 EC50 (µM) | Reference |

| Capsaicin (B1668287) | ~0.1-1 | [5] |

| Anandamide (AEA) | ~1-5 | [6] |

| CBDV | ~56 | [7] |

| CBDVA | Data Not Available |

Orphan G Protein-Coupled Receptor 55 (GPR55)

GPR55 is an orphan receptor that has been implicated in various physiological processes, including bone physiology, inflammation, and neuropathic pain. The role of cannabinoids as ligands for GPR55 is a subject of ongoing research with some conflicting reports.[8][9] While some studies suggest activation by certain cannabinoids, others have not observed this effect. The interaction of CBDVA with GPR55 is yet to be determined.

Signaling Pathways

The interaction of CBDVA with its potential molecular targets would initiate distinct downstream signaling cascades.

Cannabinoid Receptor Signaling

Should CBDVA exhibit any activity at CB1 or CB2 receptors, it would likely modulate the canonical Gi/o-protein coupled pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

TRPV1 Signaling

Activation of the TRPV1 channel by an agonist like CBDVA would lead to an influx of cations, primarily Ca2+, into the cell. This increase in intracellular calcium concentration would trigger various downstream signaling events, including the activation of protein kinases and modulation of gene expression, ultimately influencing cellular responses related to pain and inflammation.

GPR55 Signaling

If CBDVA were to activate GPR55, it would likely engage Gαq and Gα12/13 signaling pathways. This would lead to the activation of phospholipase C (PLC) and RhoA, respectively, resulting in increased intracellular calcium and modulation of the actin cytoskeleton.

Experimental Protocols

To elucidate the precise pharmacological profile of CBDVA, a series of in vitro experiments are necessary. The following are detailed methodologies for key assays.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity (Ki) of CBDVA for CB1 and CB2 receptors.

-

Objective: To quantify the ability of CBDVA to displace a known radiolabeled cannabinoid ligand from CB1 and CB2 receptors.

-

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP55,940).

-

CBDVA.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Non-specific binding control (e.g., WIN55,212-2).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate cell membranes with varying concentrations of CBDVA and a fixed concentration of the radioligand.

-

In parallel, incubate membranes with the radioligand and a high concentration of a non-specific competitor to determine non-specific binding.

-

After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of CBDVA.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

FAAH and MAGL Inhibition Assay (Substrate Hydrolysis)

This assay measures the ability of CBDVA to inhibit the enzymatic activity of FAAH and MAGL.

-

Objective: To determine the IC50 value of CBDVA for the inhibition of FAAH and MAGL.

-

Materials:

-

Recombinant human FAAH or MAGL, or cell/tissue homogenates containing these enzymes.

-

Fluorogenic or chromogenic substrate for FAAH (e.g., arachidonoyl-7-amino-4-methylcoumarin) or MAGL (e.g., 4-nitrophenyl acetate).

-

CBDVA.

-

Assay buffer.

-

Microplate reader (fluorescence or absorbance).

-

-

Procedure:

-

Pre-incubate the enzyme with varying concentrations of CBDVA.

-

Initiate the reaction by adding the substrate.

-

Monitor the production of the fluorescent or chromogenic product over time using a microplate reader.

-

Calculate the initial reaction velocities.

-

Determine the percentage of inhibition for each CBDVA concentration.

-

Plot the percentage of inhibition against the logarithm of the CBDVA concentration to determine the IC50 value.

-

TRPV1 Functional Assay (Calcium Influx)

This assay assesses the ability of CBDVA to activate the TRPV1 channel.

-

Objective: To determine the EC50 value of CBDVA for TRPV1 activation.

-

Materials:

-

HEK293 cells stably expressing human TRPV1.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

CBDVA.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium).

-

Positive control (e.g., capsaicin).

-

Fluorescence microplate reader or fluorescence microscope.

-

-

Procedure:

-

Load the TRPV1-expressing cells with the calcium-sensitive dye.

-

Wash the cells to remove excess dye.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of CBDVA to the cells.

-

Measure the change in fluorescence intensity, which corresponds to the influx of intracellular calcium.

-

Plot the change in fluorescence against the logarithm of the CBDVA concentration to determine the EC50 value.

-

Conclusion and Future Directions

This compound (CBDVA) represents a compelling but understudied phytocannabinoid with potential therapeutic relevance. Based on the pharmacology of its decarboxylated analog, CBDV, and other cannabinoid acids, it is hypothesized that CBDVA's interaction with the endocannabinoid system is likely to be subtle and indirect, potentially involving modulation of TRPV1 channels and endocannabinoid-metabolizing enzymes rather than direct, high-affinity binding to CB1 and CB2 receptors.

To fully elucidate the therapeutic potential of CBDVA, future research should prioritize:

-

Systematic in vitro characterization: Determining the binding affinities (Ki) of CBDVA at CB1 and CB2 receptors, its inhibitory potency (IC50) against FAAH and MAGL, and its functional activity (EC50) at TRPV1 and GPR55.

-

In vivo studies: Investigating the pharmacokinetic and pharmacodynamic properties of CBDVA in animal models of disease, particularly those related to pain, inflammation, and epilepsy, where other minor cannabinoids have shown promise.

-

Head-to-head comparisons: Directly comparing the pharmacological profiles of CBDVA and CBDV to understand the influence of the carboxylic acid group on activity and bioavailability.

A comprehensive understanding of CBDVA's interaction with the endocannabinoid system will be instrumental in unlocking its potential as a novel therapeutic agent and will contribute to the growing body of knowledge on the complex pharmacology of phytocannabinoids.

References

- 1. researchgate.net [researchgate.net]

- 2. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diverse TRPV1 responses to cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Understated Cannabinoid: A Technical Guide to the Natural Occurrence and Concentration of CBDVA in Hemp

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on Cannabidivarinic Acid (CBDVA), a Minor Cannabinoid with Emerging Significance.

This technical guide delves into the natural occurrence and concentration of this compound (CBDVA) in hemp (Cannabis sativa L.). As a homolog of cannabidiolic acid (CBDA), CBDVA is a non-psychoactive cannabinoid that, while typically present in low concentrations, is gaining attention for its potential therapeutic applications. This document provides a consolidated resource on CBDVA, including its biosynthesis, quantification in various hemp strains, and detailed analytical methodologies.

Natural Occurrence and Biosynthesis

This compound (CBDVA) is a naturally occurring cannabinoid found in Cannabis sativa L. It is the acidic precursor to cannabidivarin (B1668262) (CBDV) and is generally considered a minor cannabinoid, as it is typically found in lower concentrations compared to major cannabinoids like CBDA and tetrahydrocannabinolic acid (THCA).[1] The biosynthesis of CBDVA follows a pathway parallel to that of CBDA, originating from cannabigerovarinic acid (CBGVA).[1][2][3]

The key steps in the biosynthesis of CBDVA are:

-

Formation of Precursors: The pathway begins with the synthesis of divarinic acid from butyl-CoA through the action of polyketide cyclase enzymes.[2] In parallel, geranyl pyrophosphate (GPP) is produced via the mevalonate-dependent isoprenoid (MEP) pathway.

-

Synthesis of CBGVA: Cannabigerovarinic acid synthase (CBGVAS), a prenyltransferase, catalyzes the condensation of divarinic acid and GPP to form cannabigerovarinic acid (CBGVA).[2] CBGVA is the central precursor for the "varin" series of cannabinoids.[1][3]

-

Formation of CBDVA: The enzyme cannabidiolic acid synthase (CBDAS) facilitates the oxidative cyclization of CBGVA to produce this compound (CBDVA).[2]

The following diagram illustrates the biosynthetic pathway leading to CBDVA:

Caption: Biosynthetic pathway of this compound (CBDVA).

Concentration of CBDVA in Hemp Strains

The concentration of CBDVA in hemp is highly dependent on the genetic makeup of the cultivar, as well as environmental and cultivation factors.[4] While most commercial hemp strains have very low levels of CBDVA, specific genotypes have been identified that express this cannabinoid at significantly higher concentrations.

A study evaluating hemp genotypes from the USDA-ARS National Plant Germplasm System identified cultivars with notably different CBDVA levels. The following table summarizes the CBDVA concentrations found in selected high- and low-CBDVA hemp genotypes.

| Hemp Genotype | CBDVA Concentration (% dry mass) | Classification |

| G 33,212 'S1' | 0.20% | High-CBDVA |

| G 33,296 'Carolina Dream' | 0.19% | High-CBDVA |

| G 33,271 'WI-M-H-19-00100' | 0.15% | High-CBDVA |

| G 33349 'Carmagnola OP' | 0.04% | Low-CBDVA |

| G 33272 'WI-M-H-19-00101' | 0.03% | Low-CBDVA |

| G 33273 'WI-M-H-19-00102' | 0.02% | Low-CBDVA |

| Data sourced from a study on the role of CBDVA in aphid defense in Cannabis sativa.[5] |

Another study analyzing the decarboxylated form, CBDV, in five commercial cannabis cultivars found concentrations ranging from 0.006 to 0.12 µg/g in vegetative shoots, indicating the presence of its acidic precursor, CBDVA, in these strains.[2]

Experimental Protocols for CBDVA Analysis

Accurate quantification of CBDVA requires robust analytical methodologies. The following sections outline a general workflow and specific protocols for the extraction and analysis of CBDVA from hemp plant material.

Experimental Workflow

The overall workflow for the analysis of CBDVA in hemp involves sample preparation, extraction, and chromatographic analysis.

Caption: General experimental workflow for CBDVA analysis in hemp.

Sample Preparation and Extraction

Objective: To efficiently extract cannabinoids, including CBDVA, from the plant matrix while minimizing degradation.

Materials:

-

Dried and ground hemp flower or leaf material

-

Methanol (B129727), HPLC grade

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

Protocol:

-

Weigh approximately 100 mg of homogenized hemp material into a centrifuge tube.

-

Add 10 mL of methanol to the tube.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.

-

Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid plant material.

-

Carefully collect the supernatant (the methanol extract).

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

-

Perform further dilutions with methanol as necessary to bring the analyte concentrations within the calibration range of the analytical instrument.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify CBDVA using HPLC coupled with a UV or mass spectrometry detector.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

-

Reversed-phase C18 column (e.g., 150 x 4.6 mm, 2.6 µm).

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A typical gradient might start at 70% A, ramping to 95% B over 10 minutes, followed by a hold and re-equilibration.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Detection: DAD at 220 nm and 270 nm, or MS in electrospray ionization (ESI) mode.

Method Validation: The analytical method should be validated according to ICH or other relevant guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Factors Influencing CBDVA Concentration

Several factors can influence the concentration of CBDVA in hemp plants:

-

Genetics: As demonstrated in the table above, the genetic makeup of the hemp cultivar is a primary determinant of its cannabinoid profile, including the potential to produce higher levels of CBDVA.

-

Environmental Conditions: Factors such as temperature, light intensity and duration, and soil composition can impact cannabinoid biosynthesis.

-

Harvest Time: The concentration of cannabinoids changes as the plant matures. The optimal harvest time for maximizing CBDVA content may differ between cultivars.

-

Post-Harvest Handling: Improper drying and storage can lead to the degradation of acidic cannabinoids like CBDVA through decarboxylation into their neutral counterparts (in this case, CBDV).

Conclusion

This compound is a minor cannabinoid with a natural occurrence in hemp that is largely dictated by the plant's genetics. While present in low concentrations in most commercial strains, specific cultivars with higher CBDVA content are being identified, opening avenues for further research into its potential applications. The analytical methodologies outlined in this guide provide a framework for the accurate quantification of CBDVA, which is essential for quality control, breeding programs, and pharmaceutical development. As research into minor cannabinoids continues to expand, a thorough understanding of the natural occurrence and chemistry of compounds like CBDVA will be crucial for unlocking their full potential.

References

- 1. naturaldos.com [naturaldos.com]

- 2. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. secretnature.com [secretnature.com]

- 4. researchgate.net [researchgate.net]

- 5. Assessing the adaptive role of this compound (CBDVA) in aphid defense in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

The Decarboxylation of Cannabidivarinic Acid: A Technical Guide to CBDV Synthesis and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The conversion of cannabidivarinic acid (CBDVA) to cannabidivarin (B1668262) (CBDV) is a critical process in the isolation and study of this non-intoxicating cannabinoid. As research into the therapeutic potential of minor cannabinoids expands, a thorough understanding of the decarboxylation process is essential for the development of novel pharmaceuticals and research applications. This guide provides a comprehensive overview of the kinetics, experimental protocols, and analytical methods for the decarboxylation of CBDVA to CBDV, as well as an exploration of the known signaling pathways of the resulting compound.

The Chemistry of Decarboxylation: From CBDVA to CBDV

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) from a molecule, releasing carbon dioxide (CO₂). In the context of cannabinoids, this process converts the acidic forms, such as CBDVA, into their neutral, pharmacologically active counterparts, like CBDV.[1] This transformation is primarily induced by heat, although it can also occur slowly over time with exposure to light and oxygen.[2] The fundamental reaction is illustrated below:

**this compound (CBDVA) → Cannabidivarin (CBDV) + Carbon Dioxide (CO₂) **

The efficiency of this conversion is a function of both temperature and time.[3] Higher temperatures accelerate the reaction, but excessive heat can lead to the degradation of cannabinoids.[1] Therefore, precise control over these parameters is crucial to maximize the yield of CBDV while minimizing the formation of unwanted byproducts.

Kinetics of CBDVA Decarboxylation

The thermal conversion of CBDVA to CBDV follows pseudo-first-order kinetics.[2][4] This means that the rate of the reaction is directly proportional to the concentration of CBDVA. A key study on the thermo-chemical conversion of cannabinoid acids provides valuable quantitative data on this process.

Quantitative Data Summary

The following table summarizes the kinetic data for the decarboxylation of CBDVA at various temperatures, as derived from scientific literature.

| Temperature (°C) | Rate Equation | R² |

| 80 | y = 0.0108x + 0.2422 | 0.8880 |

| 100 | y = 0.0187x + 0.9568 | 0.9188 |

| 120 | y = 0.0253x + 1.8324 | 0.8551 |

Table 1: Kinetic parameters for the pseudo-first-order decarboxylation of CBDVA. The rate equation is presented in the form y = kx + c, where 'k' represents the rate constant.[2]

Studies have shown that the order of activation energies for the decarboxylation of various cannabinoid acids is CBCA > CBDA > CBDVA > CBGA, indicating that CBDVA decarboxylates more readily than cannabichromenic acid (CBCA) and cannabidiolic acid (CBDA), but less readily than cannabigerolic acid (CBGA).[2]

Experimental Protocols

This section details the methodologies for the controlled decarboxylation of CBDVA and the subsequent quantification of both CBDVA and CBDV using High-Performance Liquid Chromatography (HPLC).

Decarboxylation of CBDVA in a Laboratory Setting

This protocol is designed for the decarboxylation of CBDVA from a cannabis extract. To prevent oxidative degradation of the cannabinoids, the use of a vacuum oven is recommended.

Materials:

-

Cannabis extract containing CBDVA

-

Pyrex dish

-

Vacuum oven

-

Spatula

-

Ethanol (B145695) or Methanol (B129727) (HPLC grade)

-

Volumetric flasks

-

Syringe filters (0.45 µm PTFE)

-

HPLC vials

Procedure:

-

Sample Preparation: Weigh a precise amount of the cannabis extract and spread it in a thin, even layer (no more than 1/8 inch thick) onto a Pyrex dish using a spatula.[5]

-

Oven Setup: Place the Pyrex dish in a vacuum oven.

-

Heating: Heat the oven to the desired temperature (e.g., 120°C). Allow the extract to warm for approximately 20 minutes before applying a vacuum.[5]

-

Applying Vacuum: Close the vacuum oven's vent and open the vacuum valve to gradually reduce the pressure. Monitor the extract to prevent excessive bubbling.[5]

-

Decarboxylation: Maintain the set temperature and vacuum for the desired duration. The optimal time will depend on the temperature and the initial concentration of CBDVA. Based on kinetic data, at 120°C, significant conversion occurs. For complete decarboxylation, longer times may be necessary, which should be determined empirically.

-

Cooling: After the specified time, turn off the oven and allow it to cool to room temperature before releasing the vacuum.

-

Sample Dissolution: Once cooled, dissolve a precisely weighed amount of the decarboxylated extract in a known volume of HPLC-grade ethanol or methanol to a target concentration suitable for HPLC analysis (e.g., 1 mg/mL).

-

Filtration: Filter the dissolved sample through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter.

Quantification of CBDVA and CBDV by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard and reliable method for the simultaneous quantification of acidic and neutral cannabinoids.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

-

Column: A C18 reverse-phase column (e.g., Ascentis® Express C18, 10 cm x 4.6 mm, 2.7 µm particle size) is commonly used.[6]

-

Mobile Phase A: 0.1% formic acid in water.[6]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

-

Gradient Elution: A typical gradient might start at 70% B, increasing to 95% B over several minutes to ensure separation of all cannabinoids.

-

Flow Rate: 1.5 mL/min.[6]

-

Column Temperature: 38°C.[6]

-

Detection Wavelength: 220 nm is suitable for detecting both CBDVA and CBDV.[6]

-

Injection Volume: 5 µL.

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of known concentrations for both CBDVA and CBDV in the mobile phase.

-

Sample Injection: Inject the prepared sample and calibration standards into the HPLC system.

-

Data Analysis: Identify and quantify the peaks corresponding to CBDVA and CBDV in the sample chromatogram by comparing their retention times and UV spectra to those of the standards. Construct a calibration curve for each analyte to determine their concentrations in the sample.

Visualizing the Process and Pathways

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis for the decarboxylation of CBDVA and quantification of CBDV.

CBDV Signaling Pathways

CBDV interacts with several components of the endocannabinoid system and other related signaling pathways. This diagram illustrates some of the key interactions of CBDV at the cellular level.

CBDV has been shown to be an agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, leading to an influx of calcium ions (Ca²⁺) and subsequent activation of downstream signaling molecules like Protein Kinase C (PKC).[7] This interaction is also associated with a desensitization of the TRPV1 receptor.[7] Furthermore, CBDV acts as an antagonist at the G protein-coupled receptor 55 (GPR55), where it can inhibit the phosphorylation of ERK1/2 induced by the GPR55 agonist L-α-lysophosphatidylinositol (LPI).[8] CBDV has also been suggested to inhibit the adenylyl cyclase-cAMP pathway, which can modulate neuronal excitability.[7]

Conclusion

The decarboxylation of this compound to cannabidivarin is a fundamental process for the study and production of this promising cannabinoid. A comprehensive understanding of the reaction kinetics, coupled with robust and validated experimental protocols for both the conversion and subsequent analysis, is paramount for researchers and drug development professionals. The methodologies and data presented in this guide provide a solid foundation for the efficient and reproducible synthesis and quantification of CBDV, paving the way for further exploration of its therapeutic potential. The elucidation of its signaling pathways further underscores the importance of pure, well-characterized CBDV for in vitro and in vivo studies.

References

- 1. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 2. Thermo-chemical conversion kinetics of cannabinoid acids in hemp (Cannabis sativa L.) using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Ultimate Guide to Decarboxylation: How to Decarb Weed [weedmaps.com]

- 4. Thermo-chemical conversion kinetics of cannabinoid acids in hemp (Cannabis sativa L.) using pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. utah.gov [utah.gov]

- 6. greyhoundchrom.com [greyhoundchrom.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Early Research on the Therapeutic Potential of Cannabidivarinic Acid (CBDVA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidivarinic acid (CBDVA), a naturally occurring cannabinoid carboxylic acid found in the cannabis plant, is emerging as a compound of significant interest for its therapeutic potential. As the acidic precursor to cannabidivarin (B1668262) (CBDV), CBDVA is non-psychoactive and is being investigated for a range of pharmacological activities, including anticonvulsant, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the early preclinical research on CBDVA, presenting quantitative data, detailed experimental methodologies, and insights into its mechanisms of action to support further scientific inquiry and drug development efforts.

Pharmacokinetics

Understanding the pharmacokinetic profile of CBDVA is crucial for designing and interpreting preclinical and clinical studies. Early in vivo research in mouse models has provided initial data on its absorption, distribution, and elimination.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of CBDVA following intraperitoneal (i.p.) administration in a mouse model.

| Parameter | Value | Animal Model | Administration Route | Reference |

| Plasma t_max | 15 min | Mouse | Intraperitoneal | [1] |

| Plasma t_1/2 | 49 min | Mouse | Intraperitoneal | [1] |

| Brain t_max | 30 min | Mouse | Intraperitoneal | [1] |

| Brain t_1/2 | 19 min | Mouse | Intraperitoneal | [1] |

| Brain-Plasma Ratio | 0.02 | Mouse | Intraperitoneal | [1] |

Experimental Protocol: Pharmacokinetic Analysis in Mice

Objective: To determine the plasma and brain pharmacokinetic profile of CBDVA following intraperitoneal administration in mice.

Materials:

-

This compound (CBDVA) isolate

-

Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)

-

Male C57BL/6J mice (8-10 weeks old)

-

Intraperitoneal injection needles and syringes

-

Blood collection tubes (containing anticoagulant)

-

Brain tissue homogenization equipment

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Compound Preparation: Prepare a stock solution of CBDVA in the chosen vehicle at a concentration suitable for intraperitoneal administration.

-

Animal Dosing: Administer a single dose of CBDVA (e.g., 100 mg/kg) via intraperitoneal injection to a cohort of mice. A control group should receive the vehicle alone.

-

Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-administration, collect blood samples via cardiac puncture into tubes containing an anticoagulant. Immediately following blood collection, euthanize the animals and harvest the brains.

-

Sample Processing:

-

Plasma: Centrifuge the blood samples to separate the plasma.

-

Brain: Weigh the harvested brains and homogenize them in a suitable buffer.

-

-

Bioanalysis: Extract CBDVA from the plasma and brain homogenates using an appropriate solvent extraction method. Analyze the concentration of CBDVA in the extracts using a validated LC-MS/MS method.

-

Data Analysis: Plot the plasma and brain concentrations of CBDVA over time. Calculate the key pharmacokinetic parameters (t_max, C_max, t_1/2, and brain-plasma ratio) using appropriate pharmacokinetic modeling software.

Anticonvulsant Potential

A significant area of investigation for CBDVA is its potential as an anticonvulsant, particularly for treatment-resistant forms of epilepsy such as Dravet syndrome.

Quantitative Anticonvulsant Data

Preclinical studies in a mouse model of Dravet syndrome have demonstrated the anticonvulsant efficacy of CBDVA.

| Endpoint | CBDVA Dose | Effect | Animal Model | Reference |

| Hyperthermia-induced seizures | 100 mg/kg (i.p.) | Anticonvulsant effect | Scn1a+/- mouse model of Dravet syndrome | [2] |

Experimental Protocol: Dravet Syndrome Mouse Model

Objective: To evaluate the anticonvulsant efficacy of CBDVA in a mouse model of Dravet syndrome.

Animal Model: Scn1a+/- mice, which carry a heterozygous loss-of-function mutation in the Scn1a gene, recapitulate key features of Dravet syndrome, including susceptibility to hyperthermia-induced seizures.

Procedure:

-

Animal Preparation: Use Scn1a+/- mice and their wild-type littermates as controls, typically between postnatal days 18-25.

-

Compound Administration: Administer CBDVA (e.g., 100 mg/kg) or vehicle via intraperitoneal injection.

-

Seizure Induction: Approximately 30-60 minutes after compound administration, induce hyperthermia by placing the mouse in a heated chamber or using a heat lamp. Monitor the core body temperature of the mouse continuously.

-

Seizure Scoring: Observe the mice for seizure activity. Seizures are typically scored based on a modified Racine scale, assessing the severity from mild (e.g., facial clonus) to severe (e.g., tonic-clonic seizures with loss of posture). Record the temperature at which the first seizure occurs and the duration and severity of the seizure.

-

Data Analysis: Compare the seizure threshold (temperature at seizure onset), seizure severity, and seizure duration between the CBDVA-treated and vehicle-treated groups. Statistical analysis, such as a t-test or ANOVA, should be used to determine the significance of the findings.

Mechanism of Action

Early research into the mechanism of action of CBDVA suggests that it interacts with key signaling pathways involved in neuronal excitability.

T-Type Calcium Channel Inhibition

CBDVA has been shown to inhibit T-type calcium channels, which play a role in regulating neuronal firing and are implicated in epilepsy.[3]

References

- 1. Comparative assessment of antimicrobial, antiradical and cytotoxic activities of cannabidiol and its propyl analogue cannabidivarin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interactions between cannabidiol and Δ9 -tetrahydrocannabinol in modulating seizure susceptibility and survival in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Cannabidivarinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetics and bioavailability of cannabidivarinic acid (CBDVA). As a naturally occurring cannabinoid acid in the cannabis plant, CBDVA is the carboxylic acid precursor to cannabidivarin (B1668262) (CBDV).[1] While research into its therapeutic potential is emerging, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for further drug development. This document synthesizes the available preclinical data, details relevant experimental methodologies, and provides visualizations to elucidate key processes.

Pharmacokinetic Profile of this compound

To date, the primary source of quantitative pharmacokinetic data for CBDVA comes from a preclinical study in mice conducted by Anderson et al. (2019).[2][3] This study provides valuable insights into the behavior of CBDVA following intraperitoneal administration.

Preclinical Data (Intraperitoneal Administration in Mice)

A study by Anderson et al. investigated the pharmacokinetic profiles of several phytocannabinoid acids, including CBDVA, in both plasma and brain tissue of mice following a 10 mg/kg intraperitoneal (i.p.) injection.[2][3] The key findings from this study are summarized in the table below.

Table 1: Pharmacokinetic Parameters of CBDVA in Mice Following Intraperitoneal Administration (10 mg/kg) [2][3]

| Parameter | Plasma | Brain |

| Tmax (Time to Maximum Concentration) | 15 min | 30 min |

| Cmax (Maximum Concentration) | Not explicitly stated in abstract | 0.8 ± 0.1 ng/mg brain tissue |

| t1/2 (Half-life) | 49 min | 19 min |

| Brain-Plasma Ratio | \multicolumn{2}{c | }{0.02} |

Data sourced from Anderson et al. (2019).[2][3]

These results indicate that CBDVA is rapidly absorbed into the systemic circulation following i.p. administration, with peak plasma concentrations reached within 15 minutes.[2][3] However, its penetration into the brain is limited, as evidenced by the low brain-to-plasma ratio of 0.02.[2][3][4] The elimination of CBDVA from both plasma and brain is also rapid, with half-lives of 49 and 19 minutes, respectively.[2][3] It is important to note that the neutral metabolite, CBDV, was not detected in either plasma or brain, suggesting that CBDVA does not undergo significant decarboxylation in vivo under these experimental conditions.[3]

Oral Bioavailability

Currently, there is a notable absence of published studies investigating the oral bioavailability and pharmacokinetics of CBDVA in any species, including humans. The low oral bioavailability of other cannabinoids, such as cannabidiol (B1668261) (CBD), is well-documented and is largely attributed to poor aqueous solubility and significant first-pass metabolism.[5][6] While acidic cannabinoids like CBDVA are suggested to have better absorption than their neutral counterparts, empirical data for CBDVA is lacking.[7]

In vitro studies using Caco-2 cell monolayers, a model of the intestinal epithelium, have been employed to assess the intestinal permeability of other cannabinoids like CBD and CBDV.[8][9][10] Such studies could provide preliminary insights into the potential absorption characteristics of CBDVA, but this has not yet been reported.

Human Pharmacokinetics

There are currently no available data on the pharmacokinetics or bioavailability of CBDVA in humans.

Experimental Protocols

This section details the methodologies that can be employed for the preclinical pharmacokinetic assessment of CBDVA, based on the study by Anderson et al. (2019) and other relevant literature.

Animal Model and Drug Administration

A standard preclinical model for pharmacokinetic studies involves the use of male C57BL/6J mice.[8]

Intraperitoneal (i.p.) Injection Protocol:

-

CBDVA Formulation: Prepare a solution of CBDVA in a suitable vehicle. Anderson et al. (2019) utilized a vegetable oil-based vehicle to enhance the solubility of the acidic cannabinoids.[11] An alternative vehicle commonly used is a mixture of ethanol, Tween 80 (a nonionic surfactant), and saline.[2]

-

Dosing: Administer a 10 mg/kg dose of the CBDVA solution via intraperitoneal injection into the lower right quadrant of the mouse's abdomen to avoid injury to vital organs.[12]

-

Sample Collection: Collect blood and brain tissue samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes) to construct a concentration-time curve.[2]

Sample Preparation and Bioanalysis

Plasma Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., CBD-d3).

-

Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the supernatant to a clean tube for analysis.

Brain Tissue Sample Preparation:

-

Homogenization: Homogenize the brain tissue in a suitable buffer.

-

Liquid-Liquid or Solid-Phase Extraction: Extract the cannabinoids from the homogenate using an appropriate solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) cartridge.

-

Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Analytical Method (LC-MS/MS):

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the sensitive and specific quantification of CBDVA in biological matrices.

Table 2: General LC-MS/MS Parameters for Acidic Cannabinoid Analysis

| Parameter | Typical Setting |

| Chromatography Column | C18 reversed-phase column |

| Mobile Phase | A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode |

| Mass Spectrometry | Triple quadrupole mass spectrometer |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

These are general parameters and should be optimized for the specific instrumentation and analytes.

Metabolism of this compound

Specific studies on the metabolism of CBDVA are not yet available. However, based on the metabolic pathways of other acidic cannabinoids like cannabidiolic acid (CBDA) and the neutral cannabinoid CBD, a putative metabolic pathway for CBDVA can be proposed.

Acidic cannabinoids are the biosynthetic precursors to neutral cannabinoids.[9] The primary metabolic route for cannabinoids in humans involves oxidation by cytochrome P450 (CYP450) enzymes in the liver, followed by conjugation with glucuronic acid. For CBD, the major metabolites are 7-hydroxy-CBD (7-OH-CBD) and 7-carboxy-CBD (7-COOH-CBD).

It is plausible that CBDVA undergoes similar metabolic transformations. The primary routes would likely involve hydroxylation of the propyl side chain and the terpene ring, followed by oxidation to carboxylic acids and subsequent glucuronidation.

Future Directions and Conclusion

The current understanding of the pharmacokinetics and bioavailability of CBDVA is in its infancy and relies heavily on a single preclinical study. To advance the therapeutic development of CBDVA, several key areas require further investigation:

-

Oral Pharmacokinetics: Studies determining the oral bioavailability and pharmacokinetic profile of CBDVA are critically needed.

-

Human Studies: The complete absence of human data necessitates well-designed clinical trials to understand the pharmacokinetics of CBDVA in humans.

-

Metabolism: Detailed in vitro and in vivo studies are required to elucidate the specific metabolic pathways of CBDVA and identify its major metabolites.

-

Formulation Development: Research into novel formulations to enhance the oral bioavailability of CBDVA is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Cannabidiol Isolated From Cannabis sativa L. Protects Intestinal Barrier From In Vitro Inflammation and Oxidative Stress [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels [frontiersin.org]

- 5. Chronic oral dosing of cannabidiol and cannabidiolic acid full-spectrum hemp oil extracts has no adverse effects in horses: a pharmacokinetic and safety study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological effects of cannabinoids on the Caco-2 cell culture model of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of intestinal absorption of five cannabinoids from an ethanolic CBD-rich hemp extract using Caco-2 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cannabinoids mediate opposing effects on inflammation-induced intestinal permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Plasma and brain pharmacokinetic profile of cannabidiol (CBD), cannabidivarine (CBDV), Δ9-tetrahydrocannabivarin (THCV)… [ouci.dntb.gov.ua]

- 11. academicworks.cuny.edu [academicworks.cuny.edu]

- 12. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

Unveiling the Potential of Cannabidivarinic Acid (CBDVA): A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the acidic cannabinoid precursor, cannabidivarinic acid (CBDVA). As the direct precursor to cannabidivarin (B1668262) (CBDV), CBDVA is a non-psychoactive compound found in the Cannabis sativa plant that is garnering increasing interest for its potential therapeutic applications.[1][2] This document provides a comprehensive overview of CBDVA, including its pharmacological effects, underlying signaling pathways, and detailed experimental protocols for its analysis.

Pharmacological Profile of CBDVA

Recent in vitro studies have begun to elucidate the pharmacological activities of CBDVA, highlighting its potential as a modulator of key cellular signaling pathways. Notably, CBDVA has been identified as an inhibitor of T-type calcium channels and an antagonist of the G-protein coupled receptor 55 (GPR55).[3][4]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data from in vitro studies on CBDVA.

| Target | Assay Type | Species | Cell Line | Parameter | Value (µM) | Reference |

| Cav3.1 T-type Calcium Channel | Fluorescence-based | Human | HEK-293 | IC50 | 2 | [3][4][5] |

| Cav3.2 T-type Calcium Channel | Fluorescence-based | Human | HEK-293 | IC50 | 11 | [3][4][5] |

| GPR55 | AlphaScreen | Human | HEK-293 | Antagonism | - | [3][4] |

Potential Therapeutic Applications

The observed pharmacological activities of CBDVA suggest its potential in a range of therapeutic areas. Inhibition of T-type calcium channels is a known mechanism of action for some anti-epileptic drugs, indicating a potential role for CBDVA in seizure disorders.[1][3] Furthermore, antagonism of GPR55, a receptor implicated in inflammation and pain, suggests that CBDVA could be explored for its anti-inflammatory and analgesic properties.[3]

Biosynthesis of CBDVA

CBDVA is synthesized in the trichomes of the Cannabis sativa plant. The biosynthesis begins with cannabigerovarinic acid (CBGVA), the common precursor to the "varin" series of cannabinoids.[6] The enzyme cannabidiolic acid (CBDA) synthase catalyzes the conversion of CBGVA to CBDVA.

Figure 1: Biosynthesis of CBDVA from CBGVA.

Signaling Pathways of CBDVA

T-type Calcium Channel Inhibition

CBDVA has been shown to inhibit the activity of T-type calcium channels, specifically Cav3.1 and Cav3.2.[3][4][5] This inhibition reduces the influx of calcium ions (Ca2+) into the cell, which can modulate neuronal excitability.

Figure 2: CBDVA-mediated inhibition of T-type calcium channels.

GPR55 Antagonism

CBDVA acts as an antagonist at the GPR55 receptor.[3][4] GPR55 is known to signal through Gq and G12/13 proteins, leading to the activation of downstream effectors such as phospholipase C (PLC) and RhoA. By blocking this receptor, CBDVA can prevent the initiation of these signaling cascades.

Figure 3: Antagonism of GPR55 signaling by CBDVA.

Experimental Protocols

Extraction of CBDVA from Cannabis sativa

The following table outlines a general procedure for the extraction of CBDVA from plant material. Yields can vary significantly depending on the chemovar and extraction parameters.

| Step | Procedure | Notes |

| 1. Material Preparation | Dry and grind Cannabis sativa inflorescences. | Increased surface area improves extraction efficiency. |

| 2. Extraction | Perform percolation or maceration with 95% ethanol (B145695). | Percolation has been shown to yield higher recovery of total CBD.[7] |

| 3. Filtration | Filter the extract to remove plant debris. | |

| 4. Solvent Removal | Evaporate the ethanol under reduced pressure. | This concentrates the cannabinoid extract. |

| 5. Winterization | Dissolve the extract in ethanol, chill to -20°C for 48 hours, and filter to remove waxes and lipids. | |

| 6. Further Purification | Employ chromatographic techniques such as flash chromatography or preparative HPLC for higher purity. |

Note: The extraction of cannabinoids can yield varying results, with some studies reporting total CBD (including CBDA) recovery of around 63.5% for maceration and 80.1% for percolation.[7] Another study reported ethanol extraction yields for CBDVA/CBDV in the range of 5.8-28%.[8]

Quantification of CBDVA by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of CBDVA using HPLC with UV detection.

Figure 4: General workflow for HPLC quantification of CBDVA.

Instrumentation and Conditions:

-

Instrument: High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 150 mm length).[9]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient appropriate for the separation of cannabinoids.

-

Detection Wavelength: Acidic cannabinoids like CBDVA show absorption maxima around 270 nm and 310 nm.[10]

-

Quantification: Generate a calibration curve using certified reference standards of CBDVA.

Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

For unambiguous identification and sensitive quantification, LC-MS is recommended.

Instrumentation and Conditions:

-

Instrument: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode is often suitable for acidic cannabinoids.

-

MS Method: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Data Analysis: Confirmation of CBDVA is based on the retention time and the mass-to-charge ratio (m/z) of the deprotonated molecule and its characteristic fragment ions.

This technical guide provides a foundational understanding of CBDVA for the scientific community. Further research is warranted to fully characterize its pharmacological profile and explore its therapeutic potential.

References

- 1. The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Recombinant Human T-type Calcium Channels by Δ9-Tetrahydrocannabinol and Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels [frontiersin.org]

- 4. The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchers.mq.edu.au [researchers.mq.edu.au]

- 6. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total cannabidiol (CBD) concentrations and yields from traditional extraction methods: Percolation vs. maceration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies at pilot scale [frontiersin.org]

- 9. cms.agr.wa.gov [cms.agr.wa.gov]

- 10. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Cannabidivarinic Acid (CBDVA) using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Cannabidivarinic Acid (CBDVA) in various sample matrices, including cannabis plant material and extracts. The described protocol utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity. This method is suitable for research, quality control, and regulatory compliance purposes in the pharmaceutical and cannabis industries.

Introduction